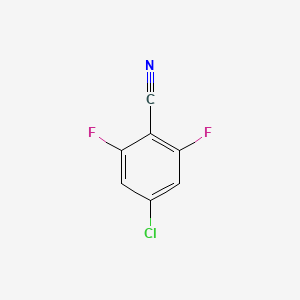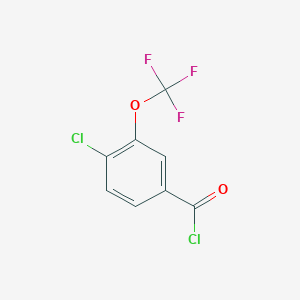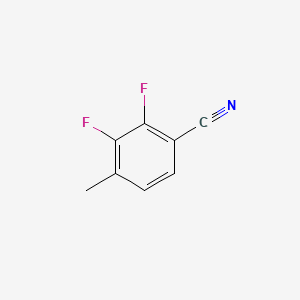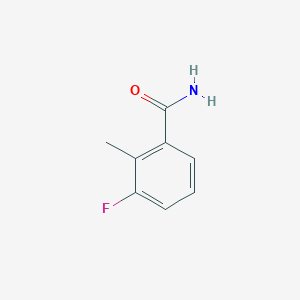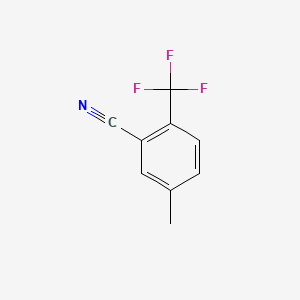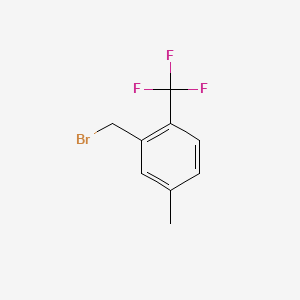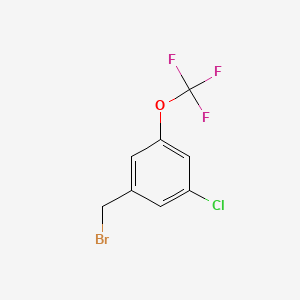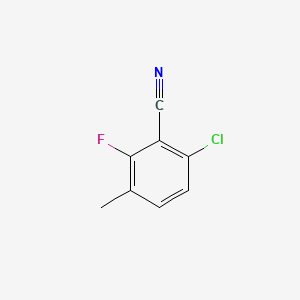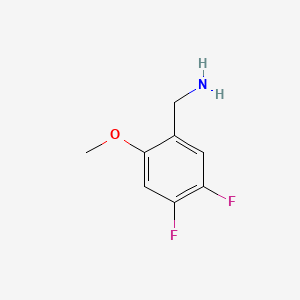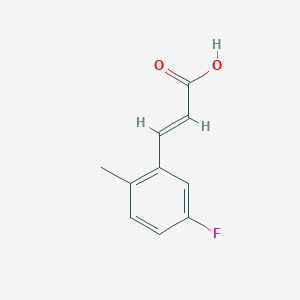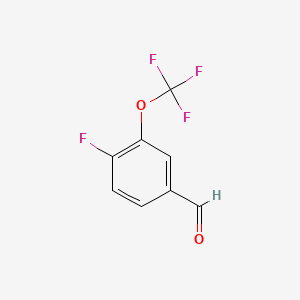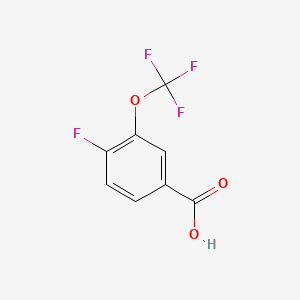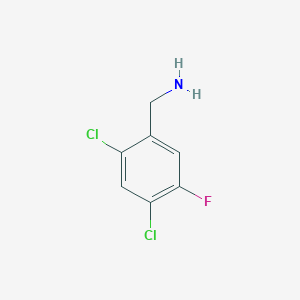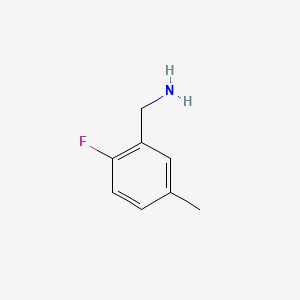![molecular formula C11H11F3O2 B1318812 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 254895-42-6](/img/structure/B1318812.png)
2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
Descripción general
Descripción
“2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid” is a reagent used in the synthesis of NK1/NK3 receptor antagonists used in the treatment of depression . It belongs to the class of organic compounds known as phenoxyacetic acid derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the use of pinacol boronic esters in a catalytic protodeboronation process . Another method involves the reaction of 2-methyl-2-(4-(trifluoromethyl)phenyl)propionitrile with NaOH in ethanol, followed by refluxing at 100°C overnight .Molecular Structure Analysis
The molecular formula of “2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid” is C11H11F3O2 . The InChI code is 1S/C11H11F3O2/c1-10(2,9(15)16)7-4-3-5-8(6-7)11(12,13)14/h3-6H,1-2H3,(H,15,16) .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions . It has also been involved in reactions with methyl iodide, benzyl chloride, or acetic anhydride to form N-substituted products .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.2 . It is a solid at room temperature . The boiling point is 90-93°C .Aplicaciones Científicas De Investigación
Anti-inflammatory Activities
Research on compounds structurally related to 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid, such as phenolic compounds derived from Eucommia ulmoides Oliv., has indicated potential anti-inflammatory activities. These compounds have shown modest inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).
Analytical Chemistry Applications
A reverse phase HPLC method was developed for the separation of stereo isomers of a compound similar to 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid, demonstrating its utility in analytical chemistry for complex molecular separations (Davadra et al., 2011).
Synthesis and Potential Therapeutic Applications
The synthesis of derivatives of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid has been explored for potential therapeutic applications. For instance, compounds like VUFB 20609 and VUFB 20584 have been synthesized as potential antileukotrienic agents, indicating a potential role in therapeutic drug development (Jampílek et al., 2004).
Ortho Functionalization in Organic Chemistry
Research has explored the ortho-functionalization of N,N-dimethylbenzylamines, leading to derivatives of 3-(2'-tolyl)propanoic acid. This highlights the compound's relevance in organic chemistry, particularly in the development of new synthetic methodologies (Cai et al., 2007).
Potential in Radiopharmaceutical Development
A radiopharmaceutical compound, [11C]CS1P1, structurally related to 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid, was synthesized for PET imaging, indicating its potential in the development of diagnostic tools in medicine (Luo et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with peroxisome proliferator-activated receptors .
Mode of Action
Based on its structural similarity to other compounds, it may act as an agonist to peroxisome proliferator-activated receptors .
Result of Action
Similar compounds have been found to play a role in the regulation of central inflammation .
Action Environment
It is known to be a stable white crystalline solid at room temperature and gradually decomposes under high temperature or light exposure .
Safety and Hazards
Direcciones Futuras
The compound’s potential for future research and applications is vast. It is a valuable reagent in the synthesis of various pharmaceutical compounds, particularly NK1/NK3 receptor antagonists . Its use in other chemical reactions and potential applications in other fields of study remains an area for future exploration.
Propiedades
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-4-3-5-8(6-7)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOFPJZWSSQZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590984 | |
| Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254895-42-6 | |
| Record name | α,α-Dimethyl-3-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254895-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

